Benzyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate
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Overview
Description
Benzyl 5-methoxyspiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic compound that features a unique structural framework. Spirocyclic compounds, particularly those containing an indoline moiety, are of significant interest in medicinal chemistry due to their three-dimensional structure and potential biological activities . The spiro[indoline-3,4’-piperidine] scaffold is known for its rigidity and ability to interact with biological targets in a specific manner, making it a valuable structure in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-methoxyspiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multicomponent reactions (MCRs) that are efficient and environmentally benign . One common method includes the three-component condensation of isatin, amino acids, and 1,3-dipolarophiles . The reaction conditions often involve the use of catalysts such as nanocrystalline MgO in an aqueous medium, which promotes high yields and selectivity .
Industrial Production Methods
Industrial production methods for spirocyclic compounds like Benzyl 5-methoxyspiro[indoline-3,4’-piperidine]-1’-carboxylate often utilize scalable and cost-effective processes. These methods may include continuous flow synthesis and the use of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-methoxyspiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzyl 5-methoxyspiro[indoline-3,4’-piperidine]-1’-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl 5-methoxyspiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding to these targets, which can modulate biological pathways and exert therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1’-methylspiro[indoline-3,4’-piperidine]: Known for its anti-tumor activity and potential as a therapeutic agent.
Spirooxindoles: A versatile class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
Benzyl 5-methoxyspiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its specific structural features and the presence of a benzyl group, which can enhance its biological activity and specificity . Its three-dimensional structure and ability to interact with biological targets in a specific manner make it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C21H24N2O3 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
benzyl 5-methoxyspiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-25-17-7-8-19-18(13-17)21(15-22-19)9-11-23(12-10-21)20(24)26-14-16-5-3-2-4-6-16/h2-8,13,22H,9-12,14-15H2,1H3 |
InChI Key |
HTTHINXKRFSENF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NCC23CCN(CC3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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